molecular formula C8H13NO B2589814 5-Azaspiro[3.5]nonan-6-one CAS No. 2169004-88-8

5-Azaspiro[3.5]nonan-6-one

Cat. No.: B2589814
CAS No.: 2169004-88-8
M. Wt: 139.198
InChI Key: ZYOFJVPPUNZKAX-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-6-one is a valuable spirocyclic building block in organic synthesis and medicinal chemistry research . Its unique bridged structure, featuring a ketone group, makes it a versatile intermediate for constructing complex molecules, particularly in the development of pharmaceutical compounds. Spirocyclic scaffolds like this one are of significant interest in drug discovery for their ability to impart favorable three-dimensional properties and improve the physicochemical profiles of lead molecules. For instance, spirocyclic motifs are explored in targeted protein degradation research, such as in the development of small-molecule degraders for therapeutic targets . Researchers utilize this compound as a core scaffold to create novel chemical entities for probing biological systems and advancing the discovery of new therapeutics. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.5]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-3-1-4-8(9-7)5-2-6-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOFJVPPUNZKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169004-88-8
Record name 5-azaspiro[3.5]nonan-6-one
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Synthetic Methodologies for 5 Azaspiro 3.5 Nonan 6 One and Analogues

Retrosynthetic Analysis of the Azaspiro[3.5]nonane Skeleton

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors through a series of logical bond disconnections, which correspond to the reverse of known chemical reactions. ub.edu For the 5-azaspiro[3.5]nonan-6-one skeleton, several disconnection strategies can be envisioned to simplify its spirocyclic and heterocyclic structure.

A primary disconnection involves breaking the amide bond within the piperidinone ring, a standard approach for lactams. This "C-N disconnection" reveals a 1-(aminomethyl)cyclobutane-1-acetic acid derivative as the immediate precursor. This linear intermediate simplifies the problem from a bicyclic to a monospirocyclic system, where the key challenge is the stereoselective formation of the quaternary carbon center.

A second approach, termed "Spiro-Carbon Disconnection," targets the C-C bonds at the spirocyclic center. One could disconnect the bond between the spiro-carbon and the carbonyl-adjacent methylene (B1212753) group. This leads back to a cyclobutanone (B123998) and a suitable nitrogen-containing nucleophile, such as a protected β-amino ester. This strategy relies on forming the spiro-center through reactions like alkylation or Michael addition.

A third strategy focuses on the formation of the cyclobutane (B1203170) ring itself. A disconnection across the four-membered ring could suggest a [2+2] cycloaddition reaction as a key forward-synthetic step, assembling the spirocycle from a more complex acyclic precursor or a simpler cyclic alkene. These retrosynthetic pathways provide a logical framework for designing multi-step synthetic sequences. youtube.com

Figure 1: Key Retrosynthetic Disconnections for this compound
Retrosynthetic analysis diagram showing the disconnection of the this compound skeleton into simpler precursors.

A conceptual diagram illustrating the primary retrosynthetic pathways, including C-N disconnection of the lactam and disconnection at the spiro-carbon center.

Classical Approaches to Azaspiro[3.5]nonan-6-one Ring Systems

Classical synthetic methods have laid the groundwork for constructing azaspirocyclic systems, primarily relying on robust cyclization reactions and carefully planned multi-step sequences.

The formation of the this compound core is most commonly achieved through intramolecular cyclization of a suitable linear precursor. The nature of this precursor is critical and dictates the choice of cyclization conditions. A prevalent strategy involves the cyclization of an ω-amino acid derivative where the amino and carboxylic acid functionalities are separated by a three-carbon chain, tethered to a central cyclobutane ring.

One such key intermediate is 1-(aminomethyl)cyclobutane-1-acetic acid . The lactamization of this amino acid or its corresponding ester can be promoted by heating or by using peptide coupling agents. Another important class of intermediates includes activated carboxylic acid derivatives (e.g., acyl chlorides or esters) that react with a primary amine intramolecularly to form the amide bond.

Alternative cyclization strategies have also been explored for related azaspirocycles. For instance, domino radical bicyclization has been used to construct the 1-azaspiro[4.4]nonane skeleton, involving the formation and capture of alkoxyaminyl radicals. acs.org Similarly, nitroso-ene cyclization has been employed to rapidly build the 1-azaspiro[4.4]nonane motif. researchgate.net While not directly applied to the 5-azaspiro[3.5]nonane system, these methods highlight the diversity of cyclization reactions available for spirocycle synthesis. nih.gov A patented method for a related 2,5-dioxa-8-azaspiro[3.5]nonane involves the self-cyclization of a chloroacetylated amine derivative in the presence of a strong base. google.com

Cyclization StrategyKey Intermediate TypeConditionsReference Analogy
Lactamizationω-Amino acid/esterHeat, Peptide coupling reagentsStandard Peptide Synthesis
Intramolecular AminationHalo-amideStrong base (e.g., NaH)Gabriel Synthesis Variant google.com
Radical CyclizationUnsaturated Oxime EtherRadical initiator (AIBN, Et₃B)1-Azaspiro[4.4]nonane Synthesis acs.org
Nitroso-ene ReactionUnsaturated AmineN/A1-Azaspiro[4.4]nonane Synthesis researchgate.net

The construction of the azaspiro[3.5]nonane skeleton typically requires a multi-step approach, where each step is carefully chosen to build complexity and install the necessary functional groups for the final cyclization. researchgate.net A representative sequence often begins with a commercially available cyclobutane derivative, such as cyclobutanone.

A common strategy involves the following key stages:

Functionalization of the Cyclobutane Ring: Starting from cyclobutanone, a Strecker or Bucherer-Bergs reaction can be used to introduce an amino group and a nitrile group at the same carbon, establishing the future spiro-center.

Chain Elongation: The nitrile group can be hydrolyzed to a carboxylic acid, and a separate functional group handle on the cyclobutane ring can be elaborated into the three-carbon chain required for the piperidinone ring. Alternatively, a Wittig reaction on a ketone precursor can introduce an exocyclic double bond, which can then be further functionalized. acs.org

Introduction of Nitrogen: The nitrogen atom for the lactam is often introduced via amination or from the initial Strecker synthesis. Protecting group strategies are crucial at this stage to prevent unwanted side reactions.

Final Cyclization: Once the linear precursor containing all the necessary atoms is assembled, the final step is the intramolecular cyclization to form the lactam, as described in the previous section.

One-pot, multi-component reactions (MCRs) represent a more advanced strategy, allowing for the rapid assembly of complex spirocycles from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. nih.gov

Advanced and Stereoselective Synthesis of this compound Derivatives

Modern synthetic efforts focus on controlling the three-dimensional structure of molecules, which is particularly important for spirocycles that possess a chiral spiro-center.

The synthesis of enantiomerically pure this compound derivatives requires asymmetric synthesis methodologies. The primary stereochemical challenge is the control of the quaternary spiro-carbon.

Several strategies can be employed:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. While effective, it is limited by the availability of suitable chiral precursors.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the acyclic precursor to direct the stereochemical outcome of a key bond-forming reaction, such as an alkylation or a Michael addition that forms the spiro-center. The auxiliary is then removed in a later step.

Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is discussed further in the next section.

When additional stereocenters are present on the rings, controlling the relative stereochemistry (diastereocontrol) becomes critical. For instance, in the synthesis of related 1-azaspiro[4.4]nonane derivatives via radical bicyclization, a mixture of diastereomers was often obtained, with a notable preference for the trans configuration. acs.org Achieving high diastereoselectivity often depends on the specific reaction conditions and the steric and electronic properties of the substrate. nih.gov

Asymmetric StrategyDescriptionKey Advantage
Chiral PoolUse of naturally occurring enantiopure starting materials.Access to 100% enantiopure materials.
Chiral AuxiliaryCovalently attached chiral molecule to guide stereoselective reactions.High levels of stereocontrol are often achievable.
Asymmetric CatalysisUse of a substoichiometric amount of a chiral catalyst.High efficiency and atom economy.
Substrate ControlAn existing stereocenter in the substrate directs the formation of new stereocenters.Useful for diastereoselective synthesis.

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like azaspiro[3.5]nonanes. mdpi.com Both metal-based and organocatalytic methods have been successfully applied to the synthesis of spirocyclic systems.

Metal Catalysis: Transition metals, particularly palladium, are widely used for C-C and C-N bond formation. For example, intramolecular Heck reactions have been a key step in formal syntheses of related spirocyclic alkaloids. researchgate.net These reactions can form the spirocyclic core with high efficiency. Copper-catalyzed reactions have also been employed in the synthesis of cyclic β-amino acids from isoxazolidin-5-ones, showcasing a method for forming N-heterocycles. mdpi.com

Organocatalysis: Chiral small organic molecules can catalyze enantioselective reactions. For instance, diphenylprolinol silyl (B83357) ethers have been used to catalyze domino reactions that construct complex polycyclic systems with excellent enantioselectivity (up to 97% ee), forming multiple C-C bonds and chiral centers in a single step. nih.gov Such a strategy could be adapted to asymmetrically construct the 5-azaspiro[3.5]nonane core.

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful method for generating radical intermediates under mild conditions. This has been applied to the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, demonstrating a modern approach to forming N-heterospirocycles. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity. Engineered carbene transferase enzymes have been developed for the cyclopropanation of unsaturated N-heterocycles to yield azaspiro[2.y]alkanes with excellent enantio- and diastereoselectivity, highlighting the potential of biocatalysis for creating complex spirocyclic architectures. chemrxiv.org

Catalyst TypeExample Catalyst/SystemReaction TypeAdvantages
Metal CatalysisPalladium(II) acetate (B1210297) researchgate.netIntramolecular Heck ReactionHigh efficiency, good functional group tolerance.
OrganocatalysisDiphenylprolinol silyl ether nih.govDomino Michael/Aldol ReactionMetal-free, high enantioselectivity.
PhotocatalysisIridium or Ruthenium complexes acs.orgRadical CycloadditionMild conditions, unique reactivity.
BiocatalysisEngineered Protoglobin Enzymes chemrxiv.orgCarbene TransferExcellent stereoselectivity, green conditions.

Protecting Group Strategies and Functional Group Transformations

The synthesis of this compound and related structures often involves multi-step sequences where the strategic use of protecting groups is essential. These groups temporarily mask reactive functional moieties, preventing them from undergoing undesired reactions during subsequent synthetic steps. The choice of a protecting group is dictated by its stability under a specific set of reaction conditions and the ease of its selective removal later in the synthetic route.

For azaspirocycles like this compound, the secondary amine (lactam nitrogen) is a key site for protection. Common protecting groups for nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is particularly prevalent due to its stability in a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA).

A relevant example can be found in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a close analogue of the target compound. In this synthesis, the nitrogen atom is protected with a Boc group, which remains intact during subsequent transformations of other parts of the molecule. mdpi.com

Functional group transformations are equally crucial, allowing for the conversion of one functional group into another to facilitate key bond-forming reactions. These interconversions are standard procedures in organic synthesis and are applied to build the necessary precursors for spirocyclization. ub.edusolubilityofthings.comimperial.ac.uk Common transformations might include:

Esterification/Hydrolysis: Carboxylic acid and ester functionalities are often interconverted. For instance, an ester might be hydrolyzed to a carboxylic acid to enable a subsequent amide bond formation, or a carboxylic acid might be esterified to protect it or to modify the molecule's solubility. In the synthesis of the aforementioned 5-azaspiro[2.4]heptane analogue, a tert-butyl ester is hydrolyzed under basic conditions. mdpi.com

Oxidation/Reduction: Alcohols can be oxidized to aldehydes or ketones, which can then participate in reactions like imine formation. Conversely, carbonyl groups can be reduced to alcohols. imperial.ac.uk

Halogenation/Dehalogenation: The introduction of halogen atoms can activate a molecule for subsequent nucleophilic substitution or, as seen in the synthesis of the spiro[2.4]heptane analogue, facilitate cyclopropanation followed by dehalogenation to form the spirocyclic core. mdpi.com

The following table summarizes key functional group transformations employed in the synthesis of a protected 5-azaspiro[2.4]heptane-6-carboxylic acid, illustrating the interplay of protecting groups and functional group interconversions.

StepTransformationReagents and ConditionsPurposeYieldReference
1Boc Protection(Boc)2O, BaseProtect the secondary amine to prevent side reactions.- mdpi.com
2DibromocyclopropanationCHBr3, NaOH, TEBACForms a dibromocyclopropane ring on a precursor, setting up the spiro-center.- mdpi.com
3Ester HydrolysisLiOH, THF/H2OConverts the tert-butyl ester to a carboxylic acid.80% (over 2 steps) mdpi.com
4DebrominationH2, Pd/C, NaOAc, EtOHRemoves the bromine atoms to yield the final spirocyclic product.- mdpi.com

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including spirocyclic lactams, to minimize environmental impact. These principles focus on improving the efficiency of reactions, reducing waste, and using less hazardous materials.

Key green chemistry strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This technique has been successfully applied to the synthesis of various heterocyclic compounds.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions.

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. Catalytic reactions are often more atom-economical, generating less waste than stoichiometric reactions. For instance, copper-catalyzed domino reactions have been employed for the enantioselective synthesis of chiral spiro β-lactams. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component and domino reactions are excellent examples of atom-economical processes that can be used to build complex structures like spirocycles in a single step.

The following table outlines some green chemistry approaches that could be applied to the synthesis of spirocyclic lactams.

Green Chemistry PrincipleApplication in Spiro-Lactam SynthesisPotential BenefitsReference
Alternative Energy SourcesMicrowave-assisted Staudinger cycloaddition.Reduced reaction times, improved yields, less solvent usage. nih.gov
Use of Safer SolventsPerforming cycloaddition or cyclization reactions in water or ethanol.Reduced toxicity and environmental impact.-
CatalysisEmploying recyclable organocatalysts or transition metal catalysts for key bond-forming steps.Increased efficiency, reduced waste, potential for asymmetric synthesis. mdpi.com
Designing for Atom EconomyUtilizing multi-component or domino reactions to construct the spirocyclic core.Fewer synthetic steps, reduced waste, increased overall efficiency. mdpi.com

By integrating these strategies, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Functionalization of 5 Azaspiro 3.5 Nonan 6 One

Reactions of the Ketone Functionality

The ketone group at the 6-position of the spirocycle is a key site for chemical modifications. It readily participates in oxidation and reduction reactions, making it a versatile handle for further chemical alterations. evitachem.com Ketones, in general, are highly reactive due to the polar nature of the carbonyl group, which renders the carbonyl carbon susceptible to nucleophilic attack. britannica.com

Common reactions involving the ketone functionality include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 8-hydroxy-5-azaspiro[3.5]nonan-6-one, using various reducing agents. evitachem.com Sodium borohydride (B1222165) is a common reagent for such transformations. nih.gov

Oxidation: While ketones are generally resistant to further oxidation, under specific conditions, such as with strong oxidizing agents, ring-opening or degradation can occur. britannica.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles. britannica.com This includes reactions with organometallic reagents like Grignard reagents (e.g., methylmagnesium iodide) and organolithium compounds (e.g., methyl-lithium), which lead to the formation of tertiary alcohols. rsc.org

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, where the carbonyl oxygen is replaced by a carbon group. uobabylon.edu.iq

Acetal Formation: In the presence of alcohols and an acid catalyst, the ketone can form an acetal, which can serve as a protecting group for the carbonyl functionality. uobabylon.edu.iq

Nitrogen Atom Reactivity and Derivatization

The secondary amine nitrogen atom in the 5-position of the spirocycle is nucleophilic and provides another key site for functionalization. This allows for the introduction of various substituents, which can significantly alter the molecule's properties. cymitquimica.comvulcanchem.com

Key derivatization strategies at the nitrogen atom include:

N-Acylation: The nitrogen can be readily acylated using acylating agents like Boc anhydride (B1165640) to introduce a tert-butoxycarbonyl (Boc) protecting group. thieme-connect.com This is a common strategy to modulate the reactivity of the nitrogen and to facilitate purification.

N-Alkylation: The nitrogen can be alkylated to introduce various alkyl or aryl groups. jyu.fi For instance, N-benzylation has been reported in related azaspirocyclic systems. nih.gov

N-Arylation: While less common, N-arylation can also be achieved under specific reaction conditions.

Amide Formation: The nitrogen can participate in amide bond formation, a crucial reaction in the synthesis of many biologically active compounds.

The basicity of the nitrogen atom is a significant factor in its reactivity. In azaspiro[3.3]heptane systems, the amine is generally more basic than its monocyclic counterparts. thieme-connect.com This enhanced basicity can influence its nucleophilicity and the conditions required for various derivatization reactions.

Ring-Opening and Rearrangement Reactions

The strained nature of the spirocyclic system, particularly the four-membered azetidine (B1206935) ring, can make 5-Azaspiro[3.5]nonan-6-one susceptible to ring-opening and rearrangement reactions under certain conditions.

Ring-Opening: The azetidine ring can undergo rupture. researchgate.net Reductive ring-opening reactions are a possibility for some four-membered heterocycles. ethz.ch

Rearrangement Reactions:

Beckmann Rearrangement: While not explicitly documented for this compound, the Beckmann rearrangement, which transforms oximes into amides, is a well-known reaction for cyclic ketones and could potentially be applied to the corresponding oxime derivative. solubilityofthings.com

Aza-Quasi-Favorskii Rearrangement: This type of rearrangement has been observed in related systems, where a cyclic anionic intermediate breaks down with the expulsion of a leaving group, leading to a ring-contracted product. nih.gov

Wolff Rearrangement: This reaction allows for the generation of ketenes from α-diazoketones and could be a potential pathway for homologation if the corresponding α-diazoketone of this compound is synthesized. organic-chemistry.org

Other rearrangement reactions known for cyclic systems, such as the Favorskii rearrangement, could also be envisioned under appropriate conditions. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Spirocycle

The reactivity of the spirocyclic carbon framework towards electrophilic and nucleophilic substitution is generally low due to the saturated nature of the rings. However, the presence of the heteroatom and the carbonyl group can influence the reactivity of adjacent positions.

α-Substitution: The carbon atoms adjacent to the ketone (α-carbons) can be functionalized through enolate chemistry. Deprotonation of an α-hydrogen can generate an enolate, which can then react with various electrophiles. nih.gov

Nucleophilic Substitution: In derivatives of 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones, nucleophilic attack occurs via a 1,6-addition to a p-quinone diphenylmethide intermediate. rsc.orgrsc.org While this compound itself lacks the diene system, this highlights the potential for nucleophilic attack on unsaturated derivatives.

Electrophilic Substitution: Direct electrophilic substitution on the saturated carbon framework is unlikely. However, functionalization can be achieved through multi-step sequences involving the introduction of unsaturation or other reactive functional groups.

Strategies for Introducing Complex Substituents

The introduction of complex substituents onto the this compound scaffold is crucial for exploring its potential in various applications, including drug discovery. researchgate.net Strategies often involve a combination of the reactions discussed in the previous sections.

Multi-component Reactions: Reactions like the Ugi reaction can be employed to introduce multiple substituents in a single step, offering a rapid route to diverse derivatives. researchgate.net

Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient way to build molecular complexity. jyu.fiacs.org For example, a domino radical bicyclization has been used to synthesize 1-azaspiro[4.4]nonane derivatives. acs.org

Functional Group Interconversion: Existing functional groups can be transformed into others to allow for further derivatization. For instance, a ketone can be converted to an alcohol, which can then be used as a handle for introducing other groups. nih.gov

Cross-Coupling Reactions: For derivatives containing appropriate handles (e.g., halides or triflates), transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups.

Systematic Nomenclature for Complex Substituents: When naming molecules with intricate side chains, a systematic approach is used. The substituent is numbered starting from the point of attachment to the main ring, and the entire complex substituent name is enclosed in parentheses. youtube.comyoutube.com

Below is an interactive data table summarizing some of the key reactions and derivatizations of azaspiro compounds, including those applicable to this compound.

Reaction Type Functional Group Reagents/Conditions Product Type Reference
ReductionKetoneSodium borohydrideSecondary alcohol nih.gov
Nucleophilic AdditionKetoneGrignard reagents (e.g., R-MgX)Tertiary alcohol rsc.org
Wittig ReactionKetoneWittig reagent (Ph3P=CHR)Alkene uobabylon.edu.iq
N-AcylationAmineBoc anhydrideN-Boc protected amine thieme-connect.com
N-AlkylationAmineAlkyl halideN-alkylated amine jyu.fi
Ring-OpeningAzetidineReductive conditionsOpen-chain amine ethz.ch
α-AzidationKetone (via enol ether)Oxidative azidation reagentsα-Azido ketone nih.gov
Domino CyclizationOxime etherRadical initiator (AIBN)Polycyclic spiro compound acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis through ¹H NMR, ¹³C NMR, and various 2D NMR techniques would provide an unambiguous assignment of the structure of 5-Azaspiro[3.5]nonan-6-one.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane (B1203170) and piperidinone rings. The chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) for each signal would reveal the connectivity of the protons.

Due to the lack of published data for the target compound, the ¹H NMR data for a structurally similar analogue, 2-(6-Oxo-2-oxa-5-azaspiro[3.5]nonan-9-yl)isoindoline-1,3-dione, is presented to illustrate the type of signals expected for a spiro[3.5]nonan-6-one core. amazonaws.com In this analogue, the spiro system is substituted, but the core proton environments provide a useful reference. The spectrum for this analogue shows complex multiplets for the aliphatic protons on the spiro rings, typically found between 1.70 and 4.85 ppm. The NH proton of the lactam in the unsubstituted this compound would be expected to appear as a broad singlet.

Table 1: Illustrative ¹H NMR Data for a Substituted 2-oxa-5-azaspiro[3.5]nonan-6-one Analogue amazonaws.com (Data for 2-(6-Oxo-2-oxa-5-azaspiro[3.5]nonan-9-yl)isoindoline-1,3-dione in CDCl₃:CD₃OD 5:2)

Chemical Shift (δ) ppmMultiplicityProtons Assigned (Illustrative)
7.78 – 7.54mAromatic protons
4.80d, J=7.4CH
4.59 – 4.35mCH₂
2.79 – 2.52mCH
2.42 – 2.11mCH₂
1.91 – 1.72mCH

For this compound itself, one would expect to see distinct signals corresponding to the protons at positions 1, 2, 3, 4, 7, 8, and 9, with their multiplicities determined by the neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals would be anticipated. The most downfield signal would correspond to the carbonyl carbon (C6) of the lactam, typically appearing in the range of δ 165-175 ppm. The spiro carbon (C4), being a quaternary center, would likely show a signal around δ 60-70 ppm. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Again, using data from the analogue 2-(6-Oxo-2-oxa-5-azaspiro[3.5]nonan-9-yl)isoindoline-1,3-dione as a reference, the expected chemical shifts can be contextualized. amazonaws.com

Table 2: Illustrative ¹³C NMR Data for a Substituted 2-oxa-5-azaspiro[3.5]nonan-6-one Analogue amazonaws.com (Data for 2-(6-Oxo-2-oxa-5-azaspiro[3.5]nonan-9-yl)isoindoline-1,3-dione in CDCl₃)

Chemical Shift (δ) ppmCarbon Assigned (Illustrative)
169.9, 168.8C=O (Carbonyl)
134.5, 131.3, 123.6Aromatic Carbons
81.6, 81.3CH₂ (Oxa-group)
60.8CH
50.9Spiro Carbon
30.8CH₂
22.2CH₂

This illustrative data helps to approximate the regions where the carbon signals for this compound would appear.

To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be observed between geminal and vicinal protons, confirming the connectivity within the cyclobutane and piperidinone rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary centers, such as the spiro carbon (C4) and the carbonyl carbon (C6), by observing correlations from nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₈H₁₃NO), the exact mass is 139.0997 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

While experimental fragmentation data is not available, predicted data for various adducts have been calculated.

Table 3: Predicted Mass Spectrometry Adducts for this compound

AdductPredicted m/z
[M+H]⁺140.10700
[M+Na]⁺162.08894
[M+K]⁺178.06288
[M+NH₄]⁺157.13354

The fragmentation of the molecular ion ([M]⁺˙) would likely involve characteristic losses. A common fragmentation pathway for cyclic amides (lactams) is the cleavage of the ring. For this compound, this could involve the loss of CO (28 Da) or cleavage at the bonds adjacent to the spiro center, leading to the decomposition of the cyclobutane or piperidinone ring systems.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

If a suitable crystal were obtained, this technique would precisely define the conformation of both the cyclobutane and the piperidinone rings. The piperidinone ring would likely adopt a chair or twisted-boat conformation, while the cyclobutane ring is puckered. X-ray analysis would resolve these conformational details and provide precise measurements of the spirocyclic junction.

Other Advanced Spectroscopic Techniques

Where applicable, other techniques can provide further structural insights. For chiral derivatives of this compound, Vibrational Circular Dichroism (VCD) could be a powerful tool. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of stereocenters can be determined, even when crystallization for X-ray analysis is not possible. No VCD studies for this specific compound have been published.

Computational and Theoretical Studies of 5 Azaspiro 3.5 Nonan 6 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Currently, there are no specific quantum chemical calculations, such as Density Functional Theory (DFT), published for 5-Azaspiro[3.5]nonan-6-one. Such studies would be invaluable for understanding the electronic properties of the molecule. Typically, DFT calculations would be employed to determine key electronic descriptors.

Future research would likely involve calculations to produce data such as:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

Electron Density Distribution: To identify nucleophilic and electrophilic regions.

Electrostatic Potential Maps: To visualize charge distribution and predict intermolecular interactions.

Dipole Moment: To understand the molecule's polarity.

A hypothetical data table for such calculated properties is presented below to illustrate the expected outcomes of such a study.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Calculated Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Dipole Moment (Debye) Data not available
Total Energy (Hartree) Data not available

Note: These values are placeholders and require specific computational studies to be determined.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound, which would map its potential energy surface and identify stable conformers, has not been reported. The spirocyclic nature of the compound, fusing a cyclobutane (B1203170) and a piperidinone ring, suggests a complex conformational landscape.

A systematic computational search would typically be performed to:

Identify all low-energy conformers.

Calculate the relative energies and Boltzmann populations of these conformers.

Determine the energy barriers for interconversion between conformers.

This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

There are no published molecular dynamics (MD) simulations that specifically investigate the dynamic behavior of this compound. MD simulations are a powerful tool for exploring how a molecule behaves over time in a simulated environment, such as in solution.

A typical MD study would provide insights into:

Conformational Flexibility: How the molecule samples different conformations and the timescales of these motions.

Solvation Effects: The arrangement of solvent molecules around the solute and its impact on conformation.

Intramolecular Hydrogen Bonding: The dynamics of any potential internal hydrogen bonds.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, theoretical predictions of spectroscopic parameters for this compound are not available in the literature. Computational methods, often coupled with DFT, are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Key predictable parameters include:

NMR Chemical Shifts (¹H and ¹³C): To assist in the assignment of experimental NMR spectra.

Vibrational Frequencies (IR and Raman): To help assign peaks in vibrational spectra to specific molecular motions.

UV-Vis Absorption Wavelengths: To predict electronic transitions.

A comparative table of hypothetical predicted versus experimental data would be a standard feature of such a study.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter
¹H NMR Chemical Shifts (ppm)
¹³C NMR Chemical Shifts (ppm)
IR Spectroscopy Vibrational Frequencies (cm⁻¹)

Note: Specific values are contingent on future computational research.

Reaction Mechanism Studies and Transition State Analysis

No computational studies on the reaction mechanisms involving this compound, including transition state analysis, have been published. Such studies are fundamental for understanding the reactivity of the molecule, including its formation and subsequent chemical transformations.

Theoretical investigations would typically involve:

Mapping Reaction Pathways: Identifying the most energetically favorable routes for a given reaction.

Locating Transition States: Calculating the structure and energy of transition states to determine reaction barriers.

5 Azaspiro 3.5 Nonan 6 One As a Privileged Scaffold in Medicinal Chemistry Research

Design Principles for Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly utilized in drug design to explore new chemical space and improve the properties of drug candidates. bldpharm.comnih.gov The primary advantage of these scaffolds is their inherent three-dimensionality, which allows for a more precise and rigid orientation of substituents in space. bldpharm.com This contrasts with traditional flat, aromatic structures and can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.com

The design of spirocyclic scaffolds is guided by several key principles:

Increased Three-Dimensionality: The spirocyclic core forces substituents into specific vectors, creating a more complex and defined three-dimensional shape. This can facilitate better interactions with the often-complex binding sites of proteins. bldpharm.com

Novelty and Patentability: The unique structures of spirocyclic compounds provide access to novel chemical matter, which is crucial for developing new intellectual property. unife.it

Improved Physicochemical Properties: The introduction of a spirocyclic scaffold can favorably modulate key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability. bldpharm.com

Conformational Restriction: The rigid nature of the spirocyclic system reduces the number of accessible conformations, which can minimize the entropic penalty upon binding to a target and lead to higher potency. bldpharm.com

Bioisosteric Replacement Strategies with Azaspiro[3.5]nonanes

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar steric and electronic properties to improve a compound's pharmacological profile. researchgate.net The azaspiro[3.5]nonane scaffold offers a versatile platform for such modifications.

In the context of drug design, the azaspiro[3.5]nonane core can serve as a bioisostere for other cyclic systems, such as piperidine (B6355638) or cyclohexane, introducing a greater degree of three-dimensionality. For instance, replacing a morpholine (B109124) ring with an azaspiro cycle in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity (logD) and improved metabolic stability. bldpharm.com

Furthermore, the nitrogen and carbonyl groups within the 5-Azaspiro[3.5]nonan-6-one scaffold itself can be subjected to bioisosteric replacement. The amide bond, for example, can be replaced with other functional groups to modulate properties like hydrogen bonding capacity, metabolic stability, and cell permeability.

Original GroupPotential Bioisosteric ReplacementRationale for Replacement
Amide (in lactam ring)Reverse Amide, Ester, SulfonamideModulate hydrogen bonding, improve metabolic stability, alter polarity.
Carbonyl OxygenThiocarbonyl, Gem-difluoroAlter electronic properties and hydrogen bond accepting ability.
Azetidine (B1206935) RingCyclobutane (B1203170), OxetaneFine-tune ring pucker and substituent vectors.
Piperidinone RingCyclohexanone, TetrahydropyranoneModify polarity and hydrogen bonding potential.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific SAR studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on closely related azaspiro[3.5]nonane derivatives. For example, research on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists highlights the importance of substituent placement on the spirocyclic core. nih.gov

In these studies, optimization of the substituents on both the piperidine nitrogen and the aryl group attached to the scaffold was crucial for achieving high potency. This underscores the role of the azaspiro[3.5]nonane framework as a scaffold that projects substituents into specific regions of the binding pocket.

A hypothetical SAR study on this compound analogues might explore the following:

Substitution on the Nitrogen (Position 5): The nitrogen atom provides a key point for introducing diversity. Different alkyl and aryl substituents could be explored to probe interactions with the target protein.

Substitution on the Piperidinone Ring (Positions 7, 8, 9): Functionalization of the larger ring can impact solubility, metabolic stability, and provide additional points of interaction with the target.

The spirocyclic nature of this compound inherently confers a high degree of three-dimensionality. The fusion of the four-membered azetidine ring with the six-membered piperidinone ring creates a rigid structure with well-defined exit vectors for substituents. This allows medicinal chemists to precisely control the spatial arrangement of pharmacophoric groups, leading to improved complementarity with the target binding site.

The defined geometry of the scaffold can be further modulated by introducing substituents at various positions. For example, substitution on the azetidine ring can influence the ring's pucker, which in turn affects the orientation of substituents on the piperidinone ring. This fine-tuning of molecular shape is a key advantage of using spirocyclic scaffolds in drug design.

The fraction of sp³ hybridized carbons (Fsp³) is a widely used metric to assess the three-dimensionality and complexity of a molecule. bldpharm.com Higher Fsp³ values are often associated with improved clinical success rates, as they can lead to better solubility, selectivity, and metabolic stability. bldpharm.com

The this compound scaffold has a high intrinsic Fsp³ value due to its saturated ring systems. The incorporation of this scaffold into drug candidates can significantly increase their Fsp³ character, moving away from the "flatland" of traditional aromatic-rich compounds. bldpharm.com

Compound TypeTypical Fsp³ Range
Aromatic-rich drug candidates0.2 - 0.4
Natural products0.4 - 0.7
This compound High (calculated value dependent on substitution)

By serving as a core structure, this compound provides a robust platform for building molecules with desirable Fsp³ values, thereby increasing the likelihood of developing successful clinical candidates.

Role in Ligand Design and Receptor Interactions

The rigid, three-dimensional structure of this compound makes it an excellent scaffold for designing ligands that can engage in specific and high-affinity interactions with biological targets. The defined spatial orientation of substituents allows for the precise positioning of key pharmacophoric elements, such as hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties.

The carbonyl group and the nitrogen atom of the lactam in this compound can participate in hydrogen bonding interactions with receptor backbones or side chains. Substituents at other positions on the rings can be tailored to fit into specific pockets of the receptor, thereby enhancing binding affinity and selectivity. The conformational rigidity of the scaffold minimizes the entropic penalty of binding, which can contribute to a more favorable free energy of binding.

Applications as Chemical Building Blocks for Complex Molecules

Beyond its direct use as a privileged scaffold, this compound and its derivatives are valuable chemical building blocks for the synthesis of more complex molecules. sigmaaldrich.comsemanticscholar.org The functional groups inherent to the scaffold, such as the secondary amine and the carbonyl group, provide handles for further chemical transformations.

The synthesis of libraries of compounds based on the this compound core can be achieved through various synthetic strategies, including multicomponent reactions. nih.gov This allows for the rapid generation of diverse molecules for high-throughput screening and lead optimization. The modular nature of the synthesis of these scaffolds enables the introduction of different substituents at various stages, providing access to a wide range of chemical diversity. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The development of efficient and versatile synthetic routes to 5-Azaspiro[3.5]nonan-6-one and its derivatives is a primary area for future research. While the synthesis of this specific molecule is not widely reported, several strategies from the broader field of spirocycle and lactam chemistry could be adapted and optimized.

Future efforts could focus on:

Multicomponent Reactions: Designing one-pot multicomponent reactions could provide rapid access to a library of substituted this compound derivatives. Such strategies are known for their efficiency and atom economy.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic structures. A potential route could involve the synthesis of a precursor containing both a vinyl group and an allylamine (B125299) tethered to a cyclobutane (B1203170) core, followed by RCM to form the lactam ring.

Intramolecular Cyclization Strategies: The investigation of novel intramolecular cyclization reactions of appropriately functionalized cyclobutane precursors could yield the desired spiro-lactam. This could include radical cyclizations or transition-metal-catalyzed processes. ias.ac.in

Flow Chemistry: Continuous flow methodologies could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound, particularly for reactions involving hazardous intermediates or requiring precise temperature control. rsc.org

A comparative table of potential synthetic approaches is presented below:

Synthetic StrategyPotential AdvantagesKey Challenges
Multicomponent ReactionsHigh efficiency, diversity-orientedIdentification of suitable starting materials, reaction optimization
Ring-Closing MetathesisHigh functional group tolerance, mild conditionsSynthesis of complex precursors, catalyst cost
Intramolecular CyclizationHigh stereocontrol potentialPrecursor synthesis, control of regioselectivity
Flow ChemistryEnhanced safety, scalability, precise controlInitial setup cost, potential for clogging

Exploration of New Chemical Reactivity Profiles

The unique strained spirocyclic system of this compound suggests a rich and underexplored reactivity profile. The presence of the lactam ring, flanked by the spiro-fused cyclobutane, could lead to novel chemical transformations.

Future research in this area should include:

Ring-Opening Reactions: The lactam moiety is susceptible to nucleophilic attack, leading to ring-opening. Studying these reactions with various nucleophiles could provide access to novel functionalized cyclobutane-containing amino acids. The inherent strain of the cyclobutane ring might influence the reactivity of the adjacent lactam. researchgate.net

Functionalization of the Lactam Ring: Exploration of reactions to functionalize the lactam ring at the nitrogen atom or the alpha-carbon would significantly expand the chemical space accessible from the parent compound.

Reactions Involving the Cyclobutane Ring: The cyclobutane ring itself can undergo a variety of transformations, such as ring expansion or cleavage under thermal or photochemical conditions. Investigating these reactions in the context of the spiro-lactam framework could lead to the synthesis of novel heterocyclic systems.

Advanced Stereochemical Control and Resolution Techniques

This compound possesses a spirocyclic center, which is a point of chirality. The synthesis of enantiomerically pure forms of this compound and its derivatives is crucial for their potential application in medicinal chemistry.

Future research should focus on:

Asymmetric Synthesis: The development of stereoselective synthetic routes to access specific enantiomers of this compound is a key objective. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure cyclobutane precursors. rsc.org

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of racemic this compound or its precursors, could provide an efficient and environmentally friendly approach to obtaining enantiopure compounds. chemrxiv.org

Chiral Chromatography: The development of efficient chiral stationary phases for the chromatographic separation of enantiomers will be important for both analytical and preparative scale applications.

Integration into Novel Bioactive Scaffolds

Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological targets. ed.ac.uknih.govepa.gov The this compound core could serve as a novel building block for the design of new therapeutic agents.

Unexplored avenues in this area include:

Scaffold for Peptidomimetics: The rigid lactam structure could be used to mimic peptide turns, making it a valuable scaffold for the design of peptidomimetics with improved metabolic stability.

Decoration with Pharmacophoric Groups: The synthesis of libraries of this compound derivatives with diverse functional groups will be essential for screening against a wide range of biological targets. This could include targets where spiro-lactams have already shown promise, such as antimicrobial and antiviral targets. nih.govfrontiersin.org

Fragment-Based Drug Discovery: The core this compound structure could be used as a fragment in fragment-based drug discovery campaigns to identify novel binding motifs for proteins of interest.

The table below summarizes potential therapeutic areas for derivatives of this compound based on the known activities of similar azaspirocyclic and spiro-lactam structures.

Therapeutic AreaRationale
Infectious DiseasesSpiro-β-lactams have shown antimicrobial and antiviral activity. nih.govfrontiersin.org
Metabolic DiseasesAzaspiro[3.5]nonane derivatives have been investigated as GPR119 agonists for the treatment of diabetes. nih.gov
OncologyThe rigid scaffold could be used to design inhibitors of protein-protein interactions.
Central Nervous System DisordersThe three-dimensional nature of the scaffold may be advantageous for targeting CNS receptors.

Application of Artificial Intelligence and Machine Learning in Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the prediction of molecular properties to the design of synthetic routes. nih.govnih.govresearchgate.net These tools can significantly accelerate the exploration of this compound and its derivatives.

Future research should leverage AI and ML for:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its analogues, potentially uncovering pathways that might be overlooked by human chemists. chemrxiv.org

Prediction of Physicochemical and Biological Properties: ML models can be trained to predict properties such as solubility, metabolic stability, and bioactivity for virtual libraries of this compound derivatives, allowing for the prioritization of compounds for synthesis.

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties for specific biological targets.

Q & A

Q. How can conflicting results in the literature regarding this compound’s solubility be systematically addressed?

  • Methodological Answer : Replicate experiments under standardized conditions (pH 7.4 PBS, 25°C). Use shake-flask or HPLC solubility methods. Apply Hansen solubility parameters to predict solvent compatibility. Publish detailed protocols via platforms like Protocols.io to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.